Product packaging for alpha-Ethyl-3-nitrocinnamic acid(Cat. No.:CAS No. 124525-55-9)

alpha-Ethyl-3-nitrocinnamic acid

Cat. No.: B050739
CAS No.: 124525-55-9
M. Wt: 221.21 g/mol
InChI Key: QMUHBYNLXQHZNR-RMKNXTFCSA-N
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Description

Contextualization within the Broader Class of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in various plants and consumed as dietary phenolic compounds. jocpr.comresearchgate.net They are recognized as key intermediates in the shikimate and phenylpropanoid pathways, which are fundamental to the biosynthesis of many natural products. jocpr.comthepharmajournal.com The basic structure of cinnamic acid, featuring a phenyl group attached to an acrylic acid moiety, allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse properties. nih.gov

These derivatives have garnered significant attention in research due to their varied biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govmdpi.com The specific biological effects are often dictated by the nature and position of substituents on the phenyl ring. nih.gov For instance, hydroxyl and methoxy (B1213986) groups can significantly influence the activity of these compounds. jocpr.com The versatility of the cinnamic acid scaffold makes it a valuable starting point for the synthesis of new molecules with potential applications in pharmaceuticals and materials science. jocpr.comnih.gov

Significance of α-Substituted Cinnamic Acids

The introduction of a substituent at the α-position of the acrylic acid chain in cinnamic acid derivatives introduces a chiral center and can significantly influence the molecule's conformation and reactivity. This α-substitution can pose challenges in chemical synthesis, particularly in controlling stereochemistry. However, it also offers opportunities to fine-tune the properties of the resulting compound.

Research into α-substituted cinnamic acids has explored how these modifications impact their biological and chemical characteristics. For example, the presence of a substituent at the α-position can affect the molecule's interaction with biological targets. Furthermore, from a synthetic perspective, α-substituted cinnamic acids are valuable intermediates. The development of methods for the C-H functionalization of the aromatic ring in α-substituted cinnamates is an active area of research, aiming to create more complex and diverse molecular architectures. nih.gov

Role of Nitroaromatic Compounds in Organic Chemistry Research

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are a cornerstone of organic synthesis. scispace.comnumberanalytics.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. numberanalytics.commdpi-res.com This property is widely exploited in the synthesis of a vast array of organic molecules. scispace.com

Historically, nitroaromatic compounds have been crucial as precursors for dyes, explosives, and pharmaceuticals. scispace.comnumberanalytics.com In contemporary research, their role has expanded, and they are now recognized as versatile synthetic intermediates. mdpi-res.comresearchgate.net The nitro group can be readily transformed into a variety of other functional groups, including amines, hydroxylamines, and azo groups, further highlighting their synthetic utility. numberanalytics.comresearchgate.net The presence of a nitro group in a molecule like alpha-ethyl-3-nitrocinnamic acid, therefore, imparts a specific set of reactive properties and opens up pathways for further chemical transformations.

Research Gaps and Future Directions for this compound Studies

Future research on this compound could focus on several key areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to obtain pure enantiomers of this compound would be a crucial first step. This would be followed by a thorough characterization of its physicochemical properties.

Exploration of Chemical Reactivity: A detailed investigation of the compound's reactivity, particularly focusing on transformations of the nitro group and reactions at the α-position and the double bond, could reveal novel synthetic pathways.

Investigation of Biological Activity: Given the known biological activities of cinnamic acid derivatives and nitroaromatic compounds, screening this compound for a range of biological effects would be a logical progression. researchgate.netnih.govnumberanalytics.com This could include assessing its potential as an antimicrobial, antioxidant, or anticancer agent.

Materials Science Applications: The rigid structure and potential for intermolecular interactions suggest that this compound or its polymers could have interesting material properties.

Compound Information

Compound Name
This compound
3-Nitrocinnamic acid
Cinnamic acid
Aniline
Aniline
Benzyl cinnamate (B1238496)
Caffeic acid
Cinnamaldehyde
Cinnamoyl chloride
p-Coumaric acid
Ferulic acid
Isobutyl chloroformate
Metribuzin
Piperlotine A
Thionyl chloride

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 124525-55-9 chemnet.comfishersci.atcookechem.commusechem.com
Molecular Formula C11H11NO4 chemnet.comfishersci.atcookechem.comcookechem.com
Molecular Weight 221.21 g/mol chemnet.comfishersci.atcookechem.com
Melting Point 138-142 °C chemnet.com
IUPAC Name (2E)-2-[(3-nitrophenyl)methylidene]butanoic acid musechem.com
InChIKey QMUHBYNLXQHZNR-RMKNXTFCSA-N fishersci.atmusechem.com
Synonyms ALPHA-ETHYL-M-NITROCINNAMIC ACID chemnet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B050739 alpha-Ethyl-3-nitrocinnamic acid CAS No. 124525-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO4/c1-2-9(11(13)14)6-8-4-3-5-10(7-8)12(15)16/h3-7H,2H2,1H3,(H,13,14)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUHBYNLXQHZNR-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230013
Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)-
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124525-55-9, 5253-02-1
Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, (E)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163918
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Record name Butanoic acid, 2-[(3-nitrophenyl)methylene]-, (E)-
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Record name α-ethyl-3-nitrocinnamic acid
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Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For α-ethyl-3-nitrocinnamic acid, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments would provide a complete structural assignment.

The ¹H NMR spectrum of α-ethyl-3-nitrocinnamic acid is predicted to show distinct signals corresponding to the aromatic protons, the vinylic proton, and the protons of the α-ethyl group. Based on data from the parent compound, 3-nitrocinnamic acid, the aromatic protons are expected in the downfield region between δ 7.7 and 8.5 ppm. rsc.org The presence of the nitro group at the meta position creates a complex splitting pattern.

The key differentiating signals for the α-ethyl derivative would be from the ethyl group itself: a quartet corresponding to the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The vinylic proton (-CH=) would likely appear as a singlet, shifted from its position in 3-nitrocinnamic acid due to the α-substitution. The acidic proton of the carboxylic acid would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), which may exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for α-Ethyl-3-nitrocinnamic Acid

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 10Broad Singlet1H
Aromatic (Ar-H)7.7 - 8.5Multiplet4H
Vinylic (=CH)~7.8Singlet1H
Methylene (-CH₂)~2.6 - 2.8Quartet2H
Methyl (-CH₃)~1.1 - 1.3Triplet3H

Note: Data is predictive and based on analysis of related structures like 3-nitrocinnamic acid and general substituent effects.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For α-ethyl-3-nitrocinnamic acid, 11 distinct signals are expected in the broadband-decoupled spectrum. The spectrum of the related 3-nitrocinnamic acid shows the carboxylic carbon at approximately δ 167.1 ppm, the carbon bearing the nitro group (C-NO₂) at δ 148.2 ppm, and other aromatic and vinylic carbons between δ 122 and 142 ppm. rsc.org

For the α-ethyl derivative, additional signals for the ethyl group carbons would be present in the upfield region (δ ~14 ppm for -CH₃ and δ ~25-30 ppm for -CH₂). The α-carbon (the carbon at the "alpha" position of the double bond) would also have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Ethyl-3-nitrocinnamic Acid

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)167 - 170
Aromatic (C-NO₂)~148
Aromatic (Ar-C)122 - 136
Vinylic (=C H)138 - 142
Vinylic (α-C)130 - 135
Methylene (-C H₂)25 - 30
Methyl (-C H₃)~14

Note: Data is predictive and based on analysis of related structures like 3-nitrocinnamic acid and general substituent effects. rsc.org

To unambiguously assign each proton signal to its corresponding carbon signal, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. libretexts.org It would be used to definitively link the methylene proton quartet to its carbon signal and the methyl proton triplet to its respective carbon signal. Each aromatic C-H bond would also produce a correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. libretexts.org This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the vinylic proton would show a correlation to the carboxylic carbon and the aromatic carbon it is attached to, confirming the connectivity of the molecule's backbone. The methylene protons of the ethyl group would show correlations to the α-carbon, the vinylic carbon, and the methyl carbon.

The geometry of the C=C double bond (E or Z configuration) is crucial for defining the compound's stereochemistry. While Knoevenagel or Perkin reactions used for synthesis often favor the more stable E-isomer, NMR techniques can confirm this. The Nuclear Overhauser Effect (NOE) is the primary method for this determination. In an NOE experiment (NOESY or ROESY), irradiation of the vinylic proton should show a spatial correlation (an NOE enhancement) to the protons on the adjacent aromatic ring if the compound is in the E-configuration. Conversely, a strong NOE between the vinylic proton and the methylene protons of the α-ethyl group would suggest a Z-configuration. The relative stability generally favors the E isomer, where the bulky 3-nitrophenyl and carboxylic acid groups are on opposite sides of the double bond.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of α-ethyl-3-nitrocinnamic acid would display characteristic absorption bands for its key functional groups. Data from the analogous ethyl 3-nitrocinnamate and 3-nitrocinnamic acid provide a strong basis for these assignments. nist.govchemicalbook.com

Table 3: Characteristic IR Absorption Bands for α-Ethyl-3-nitrocinnamic Acid

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (very broad)
Aromatic C-HC-H stretch3000-3100
Aliphatic C-HC-H stretch2850-2960
Carboxylic AcidC=O stretch1680-1710
AlkeneC=C stretch1625-1645
Nitro GroupN-O asymmetric stretch1515-1560
Nitro GroupN-O symmetric stretch1345-1385
Aromatic RingC=C stretch~1600, 1475

Note: Data is predictive and based on analysis of related structures. nist.govchemicalbook.com

The most prominent features would be the very broad O-H stretch of the hydrogen-bonded carboxylic acid, the sharp and strong C=O carbonyl peak, and two strong absorptions for the nitro group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For α-ethyl-3-nitrocinnamic acid (MW = 221.21), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 221.

Electron Ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways for cinnamic acid derivatives often involve:

Loss of a hydroxyl radical (•OH, 17 Da) to give an [M-17]⁺ peak.

Loss of the carboxyl group (•COOH, 45 Da) to give an [M-45]⁺ peak.

Loss of the nitro group (•NO₂, 46 Da) to give an [M-46]⁺ peak.

Loss of the ethyl group (•CH₂CH₃, 29 Da) from the α-position.

The mass spectrum of the related 3-nitrocinnamic acid shows a strong molecular ion peak at m/z 193 and significant fragments corresponding to the loss of functional groups. nist.govnih.gov For the α-ethyl derivative, similar fragmentation is expected, with additional pathways involving the ethyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of α-Ethyl-3-nitrocinnamic Acid

m/z Value Proposed Fragment Description
221[C₁₁H₁₁NO₄]⁺Molecular Ion [M]⁺
204[M - OH]⁺Loss of hydroxyl radical
192[M - C₂H₅]⁺Loss of ethyl radical
176[M - COOH]⁺Loss of carboxyl group
175[M - NO₂]⁺Loss of nitro group

Note: Data is predictive and based on established fragmentation patterns of cinnamic acids and related nitroaromatic compounds. nist.govnih.gov

Electronic Spectroscopy for Chromophore Analysis

The electronic absorption spectrum of alpha-ethyl-3-nitrocinnamic acid is dominated by the electronic transitions within its chromophoric system. This system is primarily composed of the nitrophenyl group and the α,β-unsaturated carboxylic acid moiety. The electronic properties of these components give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region.

The principal chromophore is the 3-nitrocinnamic scaffold. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the ethyl group at the alpha position, subtly influence the electronic transitions of the parent cinnamic acid structure. The electronic spectrum is expected to exhibit intense π → π* transitions associated with the aromatic ring and the conjugated system, and weaker n → π* transitions.

Table 1: Estimated Electronic Absorption Data for this compound in Methanol (B129727)

TransitionEstimated λmax (nm)Estimated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Chromophore
π → π~270 - 290~15,000 - 20,000Phenyl and Acrylate System
π → π~220 - 240~10,000 - 15,000Nitroaromatic System
n → π*~330 - 350~100 - 500Nitro Group

Note: This data is estimated based on the analysis of structurally similar compounds, such as 3-nitrocinnamic acid and other substituted cinnamic acids, and is intended to be illustrative. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique to determine the precise three-dimensional arrangement of atoms within a crystal. nih.gov For this compound, this method would provide invaluable information on its molecular conformation, intermolecular interactions, and crystal packing. Although a specific crystal structure for this compound has not been reported, extensive crystallographic studies on related cinnamic acid derivatives provide a strong basis for predicting its solid-state behavior. rsc.orgbris.ac.uk

The conformation of this compound in the solid state is determined by the spatial arrangement of its constituent parts: the 3-nitrophenyl group, the ethyl group, and the carboxylic acid function. The molecule is expected to be largely planar, a common feature of cinnamic acid derivatives, to maximize π-conjugation. However, the presence of the bulky ethyl group at the α-position may introduce some steric strain, potentially leading to a slight torsion from perfect planarity. The orientation of the nitro group relative to the phenyl ring and the conformation of the carboxylic acid group are also key structural features.

The solid-state architecture of this compound would be governed by a network of intermolecular interactions. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, leading to the formation of strong O-H···O hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers in the solid state.

The manner in which molecules of this compound pack in the crystal lattice is of fundamental importance. Studies on other cinnamic acids have revealed various packing motifs. rsc.org It is plausible that this compound could exhibit polymorphism, the ability to exist in more than one crystal form. Different polymorphs would have distinct physical properties, arising from variations in their crystal packing and intermolecular interactions. The specific crystallization conditions, such as the solvent and temperature, would likely influence which polymorphic form is obtained.

Table 2: Predicted Crystallographic Parameters for a Hypothetical Polymorph of this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-8
c (Å)~18-22
β (°)~95-105
Z (molecules/unit cell)4
Key Intermolecular InteractionsO-H···O hydrogen bonding (dimers), π-π stacking

Note: These parameters are hypothetical and based on crystallographic data of similar substituted cinnamic acids. rsc.org They serve as a predictive model in the absence of experimental data for the title compound.

Sufficiently detailed scientific research on the computational and theoretical properties of this compound to fulfill the specific requirements of the request could not be located. Publicly available scientific literature does not appear to contain the specific Density Functional Theory (DFT) calculations or Molecular Dynamics (MD) simulations for this particular compound.

As a result, it is not possible to provide a detailed analysis of its geometry optimization, electronic structure, predicted spectroscopic parameters, reaction mechanisms, conformational analysis in solution, or intermolecular interaction dynamics as outlined in the user's request. The information necessary to generate the requested data tables and in-depth research findings is absent from the available scientific and academic databases.

Computational and Theoretical Investigations

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These calculations yield descriptors that are critical for predicting chemical reactivity. While direct computational studies on alpha-ethyl-3-nitrocinnamic acid are not extensively available, data from studies on parent compounds like cinnamic acid and its hydroxylated derivatives can provide valuable insights. nih.gov

A study on cinnamic acid and its hydroxyl derivatives, calculated at the B3LYP/6-311++G** level, reveals how substitutions on the phenyl ring influence electronic parameters. nih.gov These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Table 1: Calculated Electronic Properties of Cinnamic Acid and its Derivatives This table presents data for related compounds to infer the properties of this compound.

Compound NameHOMO (eV)LUMO (eV)Energy Gap (eV)
Cinnamic acid-6.54-1.984.56
p-Coumaric acid-6.12-1.854.27
Caffeic acid-5.93-1.914.02

Data sourced from a computational study on cinnamic acid derivatives. nih.gov

In Silico Modeling of Molecular Recognition Processes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a small molecule, such as a drug candidate, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound are not prominent in the literature, research on nitro-substituted cinnamic acid derivatives provides a strong basis for predicting its behavior. For instance, a study on 4-nitrocinnamic acid identified it as an inhibitor of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. nih.gov Molecular docking simulations in this study revealed that 4-nitrocinnamic acid binds to a site outside the catalytic center of the enzyme, forming hydrogen bonds and van der Waals interactions. nih.gov The nitro group was found to be crucial for this inhibitory activity. nih.gov

Similarly, other studies have explored the docking of cinnamic acid derivatives with various targets. For example, nitro-substituted chalcones, which share structural similarities with cinnamic acids, have been docked with cyclooxygenase (COX) enzymes, revealing key interactions that explain their anti-inflammatory activity. mdpi.com These studies consistently highlight the importance of specific substituent groups and their positions on the phenyl ring in determining the binding affinity and selectivity towards different protein targets.

Table 2: Examples of Molecular Docking Studies on Cinnamic Acid Derivatives This table showcases findings from related compounds to suggest potential molecular recognition pathways for this compound.

LigandTarget ProteinKey FindingsReference
4-Nitrocinnamic acidXanthine OxidaseBinds outside the catalytic center; nitro group is essential for inhibition. nih.gov
Methyl 2-nitrocinnamateFungal enzymesThe nitro group did not enhance antifungal activity compared to the unsubstituted ester. nih.gov
Nitro-substituted chalconesCyclooxygenase (COX-1, COX-2)The position of the nitro group influences the binding affinity and anti-inflammatory activity. mdpi.com

Synthesis and Characterization of Novel Derivatives and Analogues for Advanced Applications

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for modification to modulate the physicochemical and biological properties of α-ethyl-3-nitrocinnamic acid.

Synthesis of Esters and Amides

Esterification and amidation are fundamental transformations of carboxylic acids.

Esters: The synthesis of α-ethyl-3-nitrocinnamic acid esters can be theoretically achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netgoogle.com The reaction is typically performed under reflux conditions. For instance, reacting α-ethyl-3-nitrocinnamic acid with ethanol (B145695) in the presence of sulfuric acid would be expected to yield ethyl α-ethyl-3-nitrocinnamate. The general reaction is as follows:

α-Ethyl-3-nitrocinnamic acid + R-OH (Alcohol) + H⁺ (catalyst) ⇌ α-Ethyl-3-nitrocinnamate-R + H₂O

Another approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is milder and often used for more sensitive substrates.

Amides: The synthesis of amides from α-ethyl-3-nitrocinnamic acid would typically involve activation of the carboxylic acid followed by reaction with an amine. A common method is to first convert the carboxylic acid to its more reactive acyl chloride (see section 6.1.2) and then add the desired amine. umpr.ac.id Alternatively, peptide coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can directly couple the carboxylic acid with an amine to form the corresponding amide. cookechem.com This method avoids the isolation of the often-sensitive acyl chloride.

Table 1: Potential Methods for Ester and Amide Synthesis

DerivativeReagents and Conditions
Esters
Methyl EsterMethanol (B129727), H₂SO₄ (cat.), Reflux
Ethyl EsterEthanol, H₂SO₄ (cat.), Reflux
Benzyl EsterBenzyl alcohol, DCC, DMAP, CH₂Cl₂
Amides
Primary Amide1. SOCl₂, Reflux; 2. NH₃
N-Alkyl Amide1. Oxalyl chloride, DMF (cat.); 2. R-NH₂
N-Aryl AmideEDC, HOBt, Amine, DMF

Derivatization to Acid Halides or Anhydrides

Acid Halides: The conversion of α-ethyl-3-nitrocinnamic acid to its acid chloride is a key step for synthesizing various derivatives, including amides and some esters. The most common reagent for this transformation is thionyl chloride (SOCl₂). organic-chemistry.org The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent like toluene (B28343). Oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) is another effective, albeit milder, alternative.

α-Ethyl-3-nitrocinnamic acid + SOCl₂ → α-Ethyl-3-nitrocinnamoyl chloride + SO₂ + HCl

Anhydrides: Symmetrical anhydrides can be prepared by treating the carboxylic acid with a dehydrating agent like acetic anhydride. Mixed anhydrides can also be formed. For instance, reaction with a chloroformate, such as isobutyl chloroformate, in the presence of a base like triethylamine, would yield a mixed carbonic-carboxylic anhydride, which is a useful activated intermediate for amide synthesis.

Functionalization of the Phenyl Ring

The phenyl ring of α-ethyl-3-nitrocinnamic acid offers opportunities for further functionalization, although the existing substituents will heavily influence the reactivity and regioselectivity of these reactions.

Substitution Reactions on the Aromatic System

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The cinnamoyl group is also generally considered deactivating. Therefore, further electrophilic substitution on the phenyl ring would be challenging and require harsh reaction conditions. If a reaction were to occur, the incoming electrophile would be directed to the positions meta to the nitro group (positions 5) or ortho/para to the cinnamoyl group, with the nitro group's directing effect likely dominating.

Synthesis of Halogenated or Alkylated Analogues

Halogenation: Introducing a halogen to the aromatic ring would likely require forcing conditions due to the deactivating nature of the existing substituents. For example, bromination might be attempted using bromine with a strong Lewis acid catalyst like iron(III) bromide (FeBr₃). The position of substitution would be dictated by the directing effects mentioned above, likely favoring the position meta to the nitro group. libretexts.org

Alkylation: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl or acyl groups onto an aromatic ring. libretexts.orgmasterorganicchemistry.com However, these reactions are generally unsuccessful on strongly deactivated rings like 3-nitrocinnamic acid derivatives. The strong deactivation prevents the aromatic ring from being sufficiently nucleophilic to attack the carbocation or acylium ion intermediate.

Derivatization at the α-Ethyl Group

The α-ethyl group itself presents a site for potential derivatization, although this is less common than modifications to the carboxylic acid or phenyl ring. Reactions at this position would likely involve radical mechanisms. For instance, allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially introduce a bromine atom at the benzylic position of the ethyl group. However, the presence of the double bond and the electron-withdrawing nitro group could lead to complex reaction mixtures.

Table 2: Summary of Potential Derivatizations

Functional GroupReaction TypePotential ReagentsExpected Product Type
Carboxylic Acid EsterificationR-OH, H⁺ or DCC/DMAPEster
Amidation1. SOCl₂; 2. R-NH₂ or EDC/HOBtAmide
Acid Halide FormationSOCl₂ or (COCl)₂Acid Chloride
Anhydride FormationAcetic AnhydrideSymmetrical Anhydride
Phenyl Ring HalogenationBr₂, FeBr₃Halogenated Analogue
Alkylation/AcylationR-Cl, AlCl₃Generally not feasible
α-Ethyl Group Radical HalogenationNBS, Radical InitiatorBrominated α-Ethyl Analogue

Oxidation or Reduction of the Ethyl Moiety

Specific research detailing the targeted oxidation or reduction of the ethyl moiety on alpha-ethyl-3-nitrocinnamic acid is not extensively documented in publicly available literature. Such transformations would theoretically yield derivatives with altered steric and electronic properties. For instance, oxidation could introduce a hydroxyl or carbonyl group, while reduction is not a typical transformation for a simple alkyl group under standard conditions. The reactivity of the molecule is more commonly focused on the other present functional groups.

Introduction of Additional Functional Groups

The modification of the this compound structure can be readily achieved by targeting its existing functional groups. The carboxylic acid moiety is a prime site for derivatization. Esterification, for example, can be accomplished through facile procedures using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) to produce a variety of esters. researchgate.net

Applications in Organic Synthesis as Building Blocksguidechem.comresearchgate.netcookechem.com

This compound serves as a valuable building block in organic synthesis due to its combination of reactive sites. guidechem.com Nitro compounds, in particular, are recognized as versatile precursors for creating pharmaceutically relevant substances, offering diverse reactivity for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

Properties of this compound and its Parent Compound
PropertyThis compound3-Nitrocinnamic acid (Parent Compound)
Molecular FormulaC11H11NO4 rsc.orgC9H7NO4 guidechem.comacs.org
Molecular Weight221.21 g/mol rsc.org193.16 g/mol acs.org
CAS Number5253-02-1 rsc.org555-68-0 guidechem.comacs.org
AppearanceData not specified in resultsYellow crystalline solid guidechem.com

Precursors for α-Ethylphenylalanine Derivatives

The structure of this compound makes it a logical precursor for the synthesis of α-ethylphenylalanine derivatives. A plausible synthetic route involves two key transformations:

Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to a primary amine (-NH2). This transformation is a cornerstone of nitro compound chemistry and can be achieved using various reagents, such as catalytic hydrogenation. nih.gov

Reduction of the Alkene: The carbon-carbon double bond can be reduced to a single bond, typically through catalytic hydrogenation, often concurrently with the nitro group reduction.

Executing these steps would convert this compound into 3-amino-2-phenylpentanoic acid, which is a derivative of α-ethylphenylalanine. Such amino acids are of interest in medicinal chemistry.

Scaffolds for Complex Molecular Architecturesguidechem.com

The rigid backbone and multiple functional groups of this compound make it an excellent scaffold for building more complex molecules. guidechem.com The diverse reactivity of the nitro group, combined with the carboxylic acid and the alkene, provides multiple points for elaboration. nih.gov Chemists can leverage these sites to construct intricate molecular frameworks, attaching other fragments to build compounds with specific three-dimensional shapes and functionalities, which is a key strategy in drug discovery and materials science. nih.gov

Utilization in Polymerization Processesguidechem.com

Cinnamic acid and its derivatives are recognized as valuable building blocks for advanced polymers. rsc.org The presence of the carboxylic acid and the polymerizable alkene double bond in this compound allows for its potential incorporation into various polymer backbones. For instance, it could be used to create polyesters through reactions involving its carboxylic acid group. The alkene functionality could also participate in addition polymerization or photo-initiated polymerization reactions. The resulting polymers would contain the pendant 3-nitrophenyl ethyl group, which could impart specific properties, such as altered thermal stability, refractive index, or further reactivity. Research on related cinnamic acid derivatives has shown their utility in creating polymers like polyureas.

Design of Photo-Responsive Materialsguidechem.com

The cinnamic acid backbone is a well-known photo-active motif, making this compound a candidate for the design of photo-responsive materials. The carbon-carbon double bond of cinnamic acid derivatives can undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane (B1203170) ring and dimerization of the molecules. This photodimerization process can be used to create cross-links in a polymer matrix, leading to changes in material properties like solubility or mechanical strength upon irradiation. This effect can form the basis for photolithography or the development of materials that can be hardened or patterned with light. The electronic properties of the nitro group could further influence the photo-physical behavior of the molecule.

Summary of Potential Synthetic Applications
Functional GroupReaction TypePotential Product/ApplicationRelevant Principle
Carboxylic AcidEsterificationEster derivatives for property modificationStandard condensation reactions with alcohols. researchgate.net
Nitro GroupReductionAmino derivatives, precursors to amidesA versatile transformation for introducing amine functionality. nih.gov
Alkene & Nitro GroupReductionα-Ethylphenylalanine derivativesLeads to saturated amino acid structures. nih.gov
Alkene[2+2] PhotocycloadditionCross-linked polymers, photo-responsive materialsDimerization under UV light alters material properties.
Entire MoleculePolycondensationPolyesters, PolyamidesServes as a monomer unit in polymer synthesis. rsc.org

Supramolecular Chemistry and Self-Assembly Studies of Nitrocinnamic Acid Derivatives

The field of supramolecular chemistry offers profound insights into the spontaneous organization of molecules into well-defined, functional architectures through non-covalent interactions. Derivatives of cinnamic acid, particularly those featuring nitro groups, have emerged as versatile building blocks for creating complex supramolecular systems. These systems are of interest for their potential in advanced materials and biomimetic structures. The following sections detail research into the self-assembly, chiral phenomena, and development of novel peptide-like structures based on the 3-nitrocinnamic acid scaffold.

Investigation of Self-Assembled Structures

The self-assembly of molecules derived from nitrocinnamic acid is a process governed by a delicate balance of intermolecular forces, leading to a variety of ordered nanostructures. Research into these systems reveals how molecular design and environmental conditions can dictate the final supramolecular architecture.

A significant study focused on a series of isomeric nitrocinnamic amide-containing L-glutamic amphiphiles, where the position of the nitro group on the cinnamic amide moiety was varied (ortho-, meta-, and para-). nih.gov This investigation demonstrated that the seemingly subtle change in the nitro group's position leads to the formation of distinctly different self-assembled structures. nih.gov The molecular chirality, originating from the L-glutamic acid component, was expressed at the supramolecular level, resulting in chiral nanostructures. nih.gov The morphology and stability of these assemblies, including their ability to form gels, were found to be highly dependent on the isomer used, highlighting the critical role of molecular structure in directing self-assembly pathways. nih.gov

In a different approach, a hybrid peptide was synthesized using trans-3-nitrocinnamic acid as a key building block. This α,ε-hybrid peptide foldamer, upon hydrogenation of the cinnamic double bond, exhibited remarkable self-assembly properties. nih.gov The saturated version of the peptide readily formed stable organogels in various aromatic solvents. nih.gov Microscopic analysis of these gels revealed a ribbon-like morphology. In contrast, the unsaturated precursor, containing the 3-nitrocinnamic moiety, did not form gels and instead assembled into porous microspheres. nih.gov The stabilization of these disparate structures is attributed to a combination of intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings of the 3-aminocinnamic acid residues. nih.gov

The table below summarizes the different self-assembled structures observed for derivatives of 3-nitrocinnamic acid.

Derivative TypeBuilding BlockSolvent/ConditionsResulting Supramolecular StructureReference
AmphiphileIsomeric nitrocinnamic amides with L-glutamic acidVarious organic solventsChiral nanostructures with varying morphologies nih.gov
Hybrid PeptideSaturated α,ε-hybrid peptide (from trans-3-nitrocinnamic acid)Aromatic solventsRibbon-like nanofibers (Organogel) nih.gov
Hybrid PeptideUnsaturated α,ε-hybrid peptide (trans-3-nitrocinnamic acid)-Porous microspheres nih.gov

Chiral Symmetry Breaking and Amplification in Supramolecular Systems

Chirality is a fundamental property in nature, and the ability to control and amplify it in synthetic systems is a key goal in materials science. Research on nitrocinnamic acid derivatives has shown that it is possible to influence the handedness of supramolecular structures, a phenomenon related to chiral symmetry breaking and amplification.

In the study of self-assembling nitrocinnamic amide amphiphiles, it was discovered that the chiral sense of the resulting nanostructures could be controlled. nih.gov Although all the amphiphiles were derived from the same chiral source (L-glutamic acid), the position of the nitro group on the cinnamic acid ring dictated the helical sense of the assembled structures. nih.gov This demonstrates a transfer of chirality from the molecular level to the supramolecular level, where the isomeric structure of the achiral cinnamic acid portion breaks the symmetry of the self-assembly outcome. nih.gov

Furthermore, this research revealed that the chirality of the nanostructures could be inverted by changing the solvent. nih.govnih.gov This solvent-induced helicity inversion indicates that the supramolecular chirality is not static but can be dynamically influenced by external factors. nih.govnih.gov The underlying mechanism for this chiral inversion is believed to be related to changes in the intermolecular hydrogen bonding patterns within the self-assembled state, prompted by the different polarity of the surrounding solvent molecules. nih.gov This provides a powerful, yet simple, method for regulating the chirality of nanostructures by selecting the appropriate solvent. nih.govnih.gov

The findings on the regulation of supramolecular chirality are summarized in the table below.

SystemChiral SourceFactor Influencing Supramolecular ChiralityObserved PhenomenonReference
Nitrocinnamic amide amphiphilesL-glutamic acidPosition of the nitro group (ortho-, meta-, para-)Formation of nanostructures with different helical senses nih.gov
Nitrocinnamic amide amphiphilesL-glutamic acidSolvent polarityInversion of helical sense of the nanostructure nih.govnih.gov

Development of Hybrid Peptide Foldamers

Foldamers are synthetic oligomers that mimic the structure of natural peptides and proteins, adopting well-defined secondary structures. The incorporation of unnatural amino acids, such as those derived from nitrocinnamic acid, can lead to novel folding patterns and functionalities.

A notable example is the synthesis of an α,ε-hybrid peptide foldamer that incorporates a residue derived from trans-3-nitrocinnamic acid. nih.gov This peptide was synthesized using traditional solution-phase peptide coupling methods. nih.gov X-ray crystallography of the unsaturated peptide revealed a unique "stapler-pin-like" conformation in the solid state. nih.gov In this arrangement, two peptide molecules in the asymmetric unit are oriented in an antiparallel fashion and are stabilized by a network of intermolecular hydrogen bonds and π-π stacking interactions. nih.gov

The hydrogenation of the carbon-carbon double bond in the cinnamic moiety of this peptide yielded its saturated analogue. nih.gov This chemical modification had a profound impact on the peptide's self-assembly behavior, transforming it from a non-gelling substance into a potent organogelator. nih.gov The development of such hybrid peptides, which contain functionalizable groups like the double bond in the original nitrocinnamic acid-derived unit, opens avenues for post-synthetic modification. nih.gov This could allow for the creation of advanced functional materials with tailored properties. nih.gov

The characteristics of the developed hybrid peptide foldamer are detailed in the table below.

Analytical Methodologies for Alpha Ethyl 3 Nitrocinnamic Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for the separation and purification of compounds. nih.gov In the context of alpha-ethyl-3-nitrocinnamic acid research, several chromatographic methods are applicable, each offering distinct advantages in terms of resolution, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purity assessment of non-volatile and thermally labile compounds like this compound. The technique utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases leads to separation.

For substituted cinnamic acids, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds being retained longer on the column.

Research Findings: While specific studies on this compound are not readily available in public literature, methods developed for other cinnamic acid derivatives provide a strong basis for its analysis. For instance, the analysis of trans-cinnamic acid has been successfully achieved using a C18 column with a gradient elution of methanol and water, with UV detection at 280 nm. nih.gov The presence of the nitro group and the ethyl substituent in this compound will influence its retention behavior, likely leading to a longer retention time compared to unsubstituted cinnamic acid under similar conditions due to increased hydrophobicity.

Hypothetical HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-80% B20-25 min, 80% B25-30 min, 80-30% B
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Expected Retention Time ~15-18 minutes

Note: The data in this table is illustrative and based on typical conditions for related substituted cinnamic acids. Actual parameters would require empirical optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

Due to the carboxylic acid group, which imparts low volatility, this compound generally requires derivatization prior to GC-MS analysis. A common derivatization strategy for carboxylic acids is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting TMS derivative can then be separated on a nonpolar capillary column and detected by the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Research Findings: The NIST WebBook contains entries for the TMS derivative of cinnamic acid, indicating that this approach is viable for related compounds. nist.gov The mass spectrum of the derivatized compound would show a characteristic molecular ion peak and fragmentation pattern that can be used for structural elucidation and identification. For this compound, the mass spectrum of its TMS derivative would be expected to show a molecular ion corresponding to its increased molecular weight and fragment ions resulting from the loss of the ethyl group, the nitro group, and the carboxyl-TMS moiety.

Hypothetical GC-MS Parameters for Derivatized this compound

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.2 mL/min)
Inlet Temperature 280 °C
Oven Program 100 °C (2 min hold), then 10 °C/min to 300 °C (10 min hold)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

Note: This data is hypothetical and serves as an example based on the analysis of similar derivatized organic acids. Method development and validation are essential for accurate analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. nih.gov It is often employed to monitor the progress of chemical reactions, to identify compounds in a mixture, and to determine the purity of a substance.

For the analysis of this compound, a silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of organic solvents is used as the mobile phase. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The spots can be visualized under UV light, as the aromatic and nitro groups in the molecule will absorb UV radiation.

Research Findings: Studies on various cinnamic acid derivatives have demonstrated the utility of TLC for their separation. nih.gov The choice of the mobile phase is critical for achieving good separation. A common mobile phase for cinnamic acids is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetic acid. The Rf value of this compound would be influenced by the polarity of the solvent system, with more polar systems resulting in higher Rf values.

Hypothetical TLC Data for this compound

Mobile Phase Composition (v/v)Stationary PhaseVisualizationHypothetical Rf Value
Hexane:Ethyl Acetate (7:3)Silica Gel 60 F254UV (254 nm)0.45
Toluene:Ethyl Acetate:Formic Acid (5:4:1)Silica Gel 60 F254UV (254 nm)0.60
Chloroform:Methanol (9:1)Silica Gel 60 F254UV (254 nm)0.75

Note: The Rf values presented are illustrative and can vary depending on experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates used.

Quantitative Analysis Methods

For the quantitative determination of this compound, HPLC with UV detection is the most widely applicable method due to its high precision, accuracy, and sensitivity. The method involves creating a calibration curve by plotting the peak area of the analyte against its known concentrations. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this curve.

The external standard method is commonly used for quantification. A series of standard solutions of purified this compound are prepared and injected into the HPLC system to establish the calibration curve. The linearity of the detector response over the desired concentration range must be validated to ensure accurate quantification.

Development of Specific Detection and Monitoring Techniques

The development of specific detection and monitoring techniques for this compound would likely focus on enhancing the sensitivity and selectivity of existing methods. This could involve the use of more advanced detection systems coupled with chromatographic separation.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC-UV. By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, it is possible to detect and quantify the analyte at very low levels, even in complex matrices. The development of an LC-MS/MS method would involve optimizing the ionization source parameters and identifying the most intense and stable MRM transitions for this compound.

Capillary Electrophoresis (CE): Capillary electrophoresis is another separation technique that could be adapted for the analysis of this compound. CE offers high separation efficiency and requires only small sample volumes. Coupling CE with a sensitive detector like a diode array detector (DAD) or a mass spectrometer could provide a powerful analytical tool.

The development of such specific methods would be driven by the need for trace-level detection, for instance, in biological or environmental samples, or for high-throughput screening applications.

Future Research Perspectives and Emerging Areas

Exploration of Asymmetric Synthetic Pathways

The presence of a chiral center at the alpha-position of alpha-Ethyl-3-nitrocinnamic acid makes the development of asymmetric synthetic routes a significant area of future research. The ability to selectively produce one enantiomer over the other is crucial, as different enantiomers of a molecule often exhibit distinct biological activities and physical properties.

Current research into the asymmetric synthesis of related α-substituted cinnamic acids provides a roadmap for developing methods for this compound. iscnagpur.ac.in Strategies in asymmetric synthesis often aim to convert enantiomers into diastereomers, which have different reactivities, allowing for the preferential formation of one diastereomer. iscnagpur.ac.in A key approach involves chiral pool synthesis, which utilizes enantiomerically pure starting materials from natural sources, such as amino acids or chiral carboxylic acids. iscnagpur.ac.in

Future research could focus on metal-catalyzed asymmetric hydrogenation or C-H activation. For instance, palladium-catalyzed asymmetric C-H activation has been successfully used to synthesize axially chiral styrene-type carboxylic acids from cinnamic acid, achieving high yields and stereocontrol. scirp.org Similar methodologies could be adapted for the enantioselective synthesis of this compound. The development of chiral ligands or catalysts that can effectively control the stereochemistry at the α-position during the introduction of the ethyl group is a key challenge and a promising research direction.

Table 1: Potential Asymmetric Synthetic Strategies

StrategyDescriptionPotential Advantages
Chiral Pool Synthesis Utilization of readily available chiral starting materials to introduce the desired stereocenter.Access to enantiomerically pure products based on the chirality of the starting material.
Metal-Catalyzed Asymmetric Hydrogenation Use of a chiral metal catalyst to stereoselectively add hydrogen across the double bond of a precursor.High efficiency and enantioselectivity are often achievable.
Asymmetric C-H Activation Direct, stereoselective functionalization of a C-H bond at the α-position using a chiral catalyst.Atom-economical and allows for the use of simpler starting materials.
Organocatalysis Employment of small chiral organic molecules as catalysts to control the stereochemical outcome of the reaction.Avoids the use of potentially toxic and expensive metals.

Investigation of Bioinspired Chemical Transformations

Nature provides a vast blueprint for efficient and selective chemical reactions. Bioinspired chemistry seeks to mimic these natural processes to develop novel synthetic methodologies. For this compound, future research in this area could be particularly fruitful.

Enzymes, as nature's catalysts, can serve as models for developing synthetic catalysts that operate under mild conditions. walshmedicalmedia.com The structural similarity of cinnamic acid derivatives to natural products found in plants, fungi, and bacteria suggests that they can be substrates for or even components of bioinspired catalytic systems. walshmedicalmedia.comnih.gov

One emerging area is the use of engineered enzymes for novel transformations. While not directly studied with this compound, research on other cinnamic acid derivatives has shown that they can be modified using biocatalysts. Future work could explore the enzymatic reduction of the nitro group to an amino group, a key transformation in the synthesis of many biologically active compounds. Furthermore, bioinspired catalysts could be designed to mimic the function of enzymes like phenylalanine ammonia-lyase (PAL), which catalyzes the formation of cinnamic acid in nature, to perform novel reactions on the this compound scaffold. beilstein-journals.org

Development of Catalytic Applications

The unique electronic and structural features of this compound suggest its potential use as a catalyst itself, particularly in the field of organocatalysis. The carboxylic acid moiety can act as a Brønsted acid catalyst, while the nitro group can influence the electronic properties of the molecule, potentially modulating its catalytic activity.

Recent studies have demonstrated that cinnamic acid derivatives can act as effective organocatalysts. For example, geometric isomers of 3-methoxycinnamic acid have been shown to catalyze the polymerization of benzoxazines, significantly lowering the reaction temperatures. mdpi.com The study highlighted that the catalytic efficiency was dependent on the isomer's geometry, indicating that the spatial arrangement of functional groups is critical. mdpi.com

Future research could investigate the catalytic activity of this compound in various organic reactions, such as aldol (B89426) condensations, Michael additions, and esterifications. The presence of the α-ethyl group could introduce steric hindrance that might influence the stereoselectivity of the catalyzed reactions. Moreover, the nitro group's electron-withdrawing nature could enhance the acidity of the carboxylic proton, potentially leading to a more active catalyst compared to unsubstituted cinnamic acid.

Integration into Advanced Materials Science Research

Cinnamic acid and its derivatives are valuable building blocks for advanced polymers due to their structural features, including the reactive carboxylic acid and the photoreactive double bond. rsc.org These features allow for their incorporation into polymer backbones or as pendant groups, imparting unique properties to the resulting materials. researchgate.net

The photodimerization of the cinnamic acid moiety via a [2+2] cycloaddition upon exposure to UV light is a key property that has been exploited in the development of photoreactive and crosslinkable polymers. researchgate.netgoogle.com This crosslinking can be used to create materials with tunable properties, such as hydrogels for biomedical applications or photoresists for microelectronics.

Future research on this compound in materials science could focus on several exciting areas:

Photoreactive Polymers: The α-ethyl group could influence the packing of the cinnamate (B1238496) moieties in a polymer, potentially affecting the efficiency and stereochemistry of the photodimerization reaction. This could lead to materials with novel and controllable crosslinking behavior.

High-Performance Polymers: Aromatic precursors are often used to enhance the thermomechanical performance of polymers. acs.org The incorporation of this compound into polymers like polyamides or polyesters could lead to materials with enhanced thermal stability and mechanical strength. rsc.org For instance, polyureas synthesized from photodimerized 4-aminocinnamic acid have shown high optical transparency and excellent mechanical performance, suggesting potential as high-performance organic glass materials. acs.orgacs.org

Functional Materials: The nitro group offers a handle for further functionalization. It can be reduced to an amine, which can then be used to attach other molecules, such as fluorescent dyes, drugs, or biomolecules. This could lead to the development of functional materials for applications in sensing, drug delivery, and diagnostics.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for α-ethyl-3-nitrocinnamic acid to ensure high purity?

  • Methodological Answer : Synthesis typically involves nitration of cinnamic acid derivatives or coupling reactions using carbodiimide agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) to introduce functional groups . Post-synthesis purification via column chromatography or recrystallization is critical. Purity should be validated using HPLC (high-performance liquid chromatography) with UV detection at 254 nm, and structural confirmation via 1H^1H-NMR and IR spectroscopy. Ensure stoichiometric control to minimize byproducts .

Q. What safety protocols should researchers follow when handling α-ethyl-3-nitrocinnamic acid?

  • Methodological Answer : Refer to safety data sheets (SDS) for nitroaromatic compounds, which mandate PPE (gloves, lab coats, goggles) and fume hood use to avoid inhalation or dermal exposure . Storage should be in airtight, light-resistant containers at 2–8°C to prevent degradation. Dispose of waste via certified hazardous waste services, adhering to local regulations .

Q. Which analytical techniques are most reliable for characterizing α-ethyl-3-nitrocinnamic acid?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR for structural elucidation of the ethyl and nitro groups.
  • IR : Confirm nitro (1520–1350 cm1^{-1}) and carboxylic acid (1700 cm1^{-1}) functional groups.
  • Elemental Analysis : Verify C, H, N content to ±0.3% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for α-ethyl-3-nitrocinnamic acid derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Validate using:

  • Multi-Technique Cross-Validation : Compare NMR, MS (mass spectrometry), and X-ray crystallography.
  • Computational Modeling : Density functional theory (DFT) to predict spectral patterns and identify anomalies .

Q. What experimental designs are optimal for studying the stability of α-ethyl-3-nitrocinnamic acid under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Variability : Use buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals.
  • Thermal Stress : Incubate samples at 40°C, 60°C, and 80°C, analyzing degradation products via LC-MS. Apply Arrhenius kinetics to predict shelf-life .

Q. How can researchers investigate the interaction of α-ethyl-3-nitrocinnamic acid with biological targets (e.g., enzymes)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme inhibition assays:

  • Kinetic Studies : Vary substrate/enzyme concentrations and analyze inhibition constants (KiK_i) using Lineweaver-Burk plots .

Q. What strategies mitigate inconsistencies in reported bioactivity data for nitroaromatic compounds?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) and validate results via dose-response curves. Use statistical tools like ANOVA to identify outliers and Cronbach’s alpha to assess data reliability .

Critical Considerations

  • Literature Review : Prioritize peer-reviewed journals and databases like NIST for spectral data, avoiding non-academic sources .
  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use tools like PRISMA for systematic reviews .
  • Ethical Compliance : Adhere to institutional biosafety protocols and document all hazard assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.